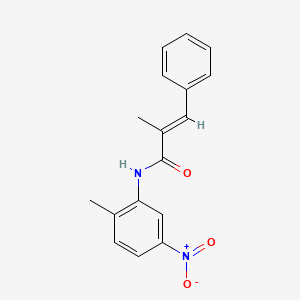![molecular formula C15H12F3NO2 B5779384 3-(5-methyl-2-furyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5779384.png)
3-(5-methyl-2-furyl)-N-[3-(trifluoromethyl)phenyl]acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-methyl-2-furyl)-N-[3-(trifluoromethyl)phenyl]acrylamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
Mechanism of Action
The mechanism of action of 3-(5-methyl-2-furyl)-N-[3-(trifluoromethyl)phenyl]acrylamide varies depending on its application. In medical research, it has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In agricultural research, it acts as a herbicide and insecticide by inhibiting key enzymes involved in plant and insect metabolism.
Biochemical and Physiological Effects:
Studies have shown that 3-(5-methyl-2-furyl)-N-[3-(trifluoromethyl)phenyl]acrylamide exhibits low toxicity and minimal side effects in animal models. In medical research, it has been shown to reduce tumor growth and inflammation in animal models. In agricultural research, it has been shown to effectively control weed and insect populations without significant harm to non-target organisms.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(5-methyl-2-furyl)-N-[3-(trifluoromethyl)phenyl]acrylamide is its versatility in various fields of research. Its low toxicity and minimal side effects also make it a promising candidate for further development. However, its complex synthesis method and limited availability may pose challenges for lab experiments.
Future Directions
There are several future directions for the research and development of 3-(5-methyl-2-furyl)-N-[3-(trifluoromethyl)phenyl]acrylamide. In medical research, further studies are needed to determine its efficacy and safety in human trials. In agricultural research, further development of this compound as a selective herbicide and insecticide is needed. In materials science, its potential use in the development of organic electronics and optoelectronic devices is an area of interest. Additionally, further studies are needed to determine its potential applications in other fields, such as environmental remediation and energy storage.
Synthesis Methods
The synthesis of 3-(5-methyl-2-furyl)-N-[3-(trifluoromethyl)phenyl]acrylamide involves a multi-step process that includes the reaction of 3-(trifluoromethyl)benzaldehyde with malononitrile, followed by the reaction of the resulting compound with 5-methylfurfurylamine and acryloyl chloride. The final product is obtained through purification and crystallization processes.
Scientific Research Applications
3-(5-methyl-2-furyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has been extensively studied for its potential applications in various fields. In medical research, this compound has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. In agricultural research, it has been studied for its potential use as a herbicide and insecticide. In materials science, it has been investigated for its potential use in the development of organic electronics and optoelectronic devices.
properties
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-10-5-6-13(21-10)7-8-14(20)19-12-4-2-3-11(9-12)15(16,17)18/h2-9H,1H3,(H,19,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVREXYQBXRGNA-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(5-methylfuran-2-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-phenyl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B5779314.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5779316.png)




![1-[(2,4-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5779342.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5779346.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B5779350.png)



![N-[4-(diethylamino)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5779381.png)